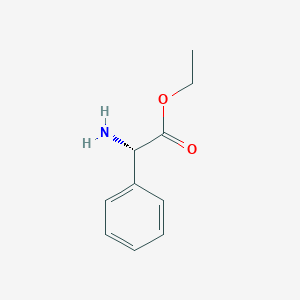
(S)-Ethyl 2-amino-2-phenylacetate
Übersicht
Beschreibung
“(S)-Ethyl 2-amino-2-phenylacetate” is a chemical compound that is structurally similar to "Methyl 2-amino-2-phenylacetate" . It is used as a chiral building block in the synthesis of a variety of drugs .
Molecular Structure Analysis
The molecular structure of “(S)-Ethyl 2-amino-2-phenylacetate” is likely to be similar to that of “Methyl 2-amino-2-phenylacetate”, which has an empirical formula of C9H11NO2 . The structure contains a total of 44 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 primary amine (aliphatic) .Wissenschaftliche Forschungsanwendungen
Synthesis of Thio-1,3,4-Oxadiazol-2-yl Derivatives : This compound was used in synthesizing thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications. The synthesized compounds were analyzed using various spectroscopic methods, indicating potential use in photoelectronic devices due to their structural and optical properties (Shafi, Rajesh, & Senthilkumar, 2021).
Biocatalytic Resolution of Isomers : It was used in the biocatalytic resolution of ethyl 3-amino-4-pentynoate isomers, employing the enzyme Penicillin acylase. This process is crucial in the synthesis of xemilofiban hydrochloride, an anti-platelet agent (Topgi et al., 1999).
Investigating Stereoselectivity in Cancer Cells : The effect of fluorine substitution in ethyl phenylacetate and phenylpropionate on their stereoselective hydrolysis by cancer cells was studied, indicating that fluorine substitution can influence the specificity of anticancer prodrugs (Yamazaki et al., 1996).
High-Pressure Microwave Irradiation in Synthesis : The synthesis of ethyl phenylacetate using high-pressure microwave irradiation was explored, demonstrating an efficient method with high esterification rates (Xu An-wu, 2007).
Use in Rare-Earth Solid Superacid Catalysis : The synthesis of ethyl phenylacetate with rare-earth solid superacid as a catalyst showed good catalytic activity and potential for reuse (Guan Xiao-hui, 2006).
Bioproduction from Renewable Feedstock : The bioproduction of ethyl phenylacetate from renewable feedstocks like glucose or glycerol, using biotransformation methods, was explored, indicating an environmentally friendly and sustainable approach (Sundara Sekar, Li, & Li, 2022).
Antimicrobial Activity : Novel ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives were synthesized and evaluated for antimicrobial activity, showcasing potential applications in pharmaceuticals (Prasad et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (2S)-2-amino-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKGPFHYXWGWEI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166698 | |
| Record name | Ethyl phenylglycinate, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-amino-2-phenylacetate | |
CAS RN |
15962-49-9 | |
| Record name | Ethyl phenylglycinate, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015962499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl phenylglycinate, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl phenylglycinate, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHO88N36HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

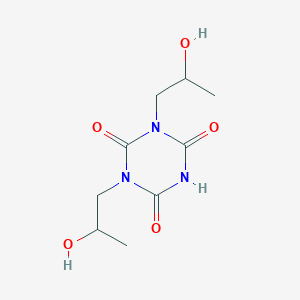
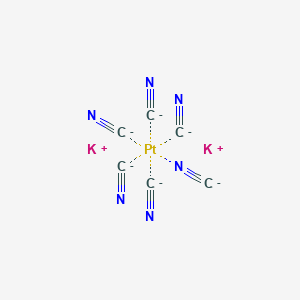
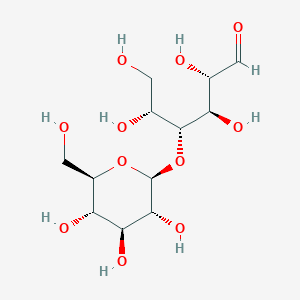
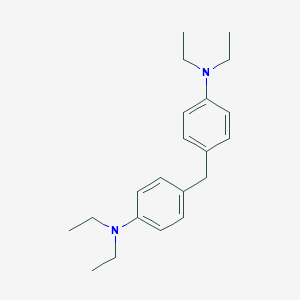

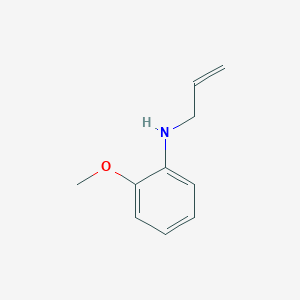
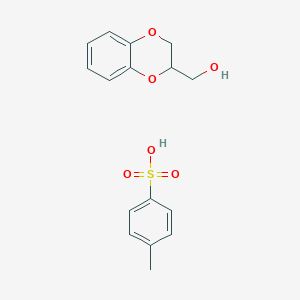
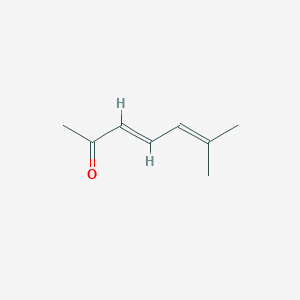
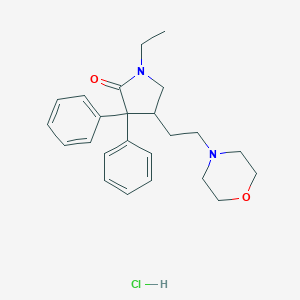
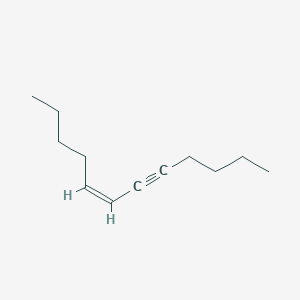

![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
